3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Overview
Description
3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate anthraquinone derivatives with isoxazole precursors under controlled conditions. The reaction often requires the use of catalysts such as gold or zinc to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The toluidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines.
Scientific Research Applications
3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and toluidino groups can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole moiety.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
3-(PHENYLSULFANYL)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is unique due to the presence of both phenylsulfanyl and toluidino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
10-(4-methylanilino)-12-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c1-16-11-13-17(14-12-16)28-21-15-22(32-18-7-3-2-4-8-18)25-24-23(21)26(30)19-9-5-6-10-20(19)27(24)31-29-25/h2-15,28H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLFZJLKUWTQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)SC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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